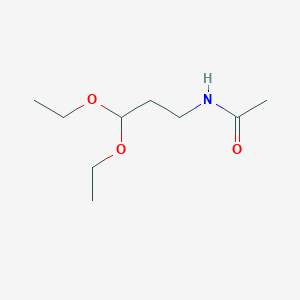

N-(3,3-Diethoxypropyl)acetamide

Description

Properties

IUPAC Name |

N-(3,3-diethoxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-4-12-9(13-5-2)6-7-10-8(3)11/h9H,4-7H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEASJBZSJYMFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCNC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Addition and Acid-Catalyzed Transacetalization

A closely related compound, N-(3,3-Dimethoxy-1-trifluoromethyl-propyl)-acetamide, provides a template for adapting synthetic routes to the diethoxy variant. The synthesis involves five steps:

-

Hydroxyethyl Acetamide Formation : Reaction of 2,2,2-trifluoro-1-methoxyethanol with acetamide in 1,4-dioxane under reflux yields N-(2,2,2-trifluoro-1-hydroxyethyl)acetamide.

-

Chlorination : Treatment with chloride in heptane produces N-(1-chloro-2,2,2-trifluoroethyl)acetamide.

-

Xanthate Formation : Reaction with O-ethyl xanthate in ethanol generates S-(1-acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate.

-

Radical Addition : Lauroyl peroxide-initiated radical addition with vinyl acetate in 1,2-dichloroethane yields a thiocarbonylsulfanyl adduct.

-

Transacetalization : Acid-catalyzed (camphorsulfonic acid) methanolysis and purification afford the dimethoxy product.

Adaptation for Diethoxy Derivative :

Replacing methanol with ethanol in the final transacetalization step could theoretically yield N-(3,3-Diethoxypropyl)acetamide. However, the steric and electronic effects of ethanol vs. methanol may necessitate adjusted reaction times or temperatures. For instance, camphorsulfonic acid-catalyzed reflux in ethanol (24–48 hours) might be required to achieve complete acetal formation.

Acetal Protection Followed by Amidation

An alternative route involves synthesizing the 3,3-diethoxypropylamine intermediate prior to acetylation:

-

Acetal Formation : Reacting glutaraldehyde with ethanol under acid catalysis (e.g., p-toluenesulfonic acid) forms 3,3-diethoxypropanal.

-

Reductive Amination : Catalytic hydrogenation of 3,3-diethoxypropanal with ammonium acetate and a palladium catalyst yields 3,3-diethoxypropylamine.

-

Acetylation : Treating the amine with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) affords this compound.

Optimization Considerations :

-

Reductive Amination : Hydrogen pressure (10–50 bar) and temperature (60–80°C) must be optimized to minimize over-reduction or decomposition.

-

Acetylation : Solvent choice (e.g., dichloromethane or THF) impacts reaction rate and byproduct formation.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Critical Reaction Parameters and Troubleshooting

Acid-Catalyzed Transacetalization

Reductive Amination

-

Catalyst Selection : Raney nickel or PtO₂ may offer alternatives to palladium for cost-sensitive applications.

-

Byproduct Management : Ammonium salts formed during the reaction necessitate aqueous workup and pH adjustment (NaOH to pH 9–12).

Scalability and Industrial Considerations

Large-scale production favors the acetal protection route due to fewer steps and compatibility with continuous flow systems. Key factors include:

-

Cost of Ethanol vs. Methanol : Ethanol’s higher boiling point (78°C vs. 65°C) extends reaction times but improves safety.

-

Waste Streams : Chlorinated solvents (DCE) in radical addition routes pose environmental and disposal challenges, whereas aqueous workups in reductive amination are more sustainable .

Chemical Reactions Analysis

N-(3,3-Diethoxypropyl)acetamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

N-(3,3-Diethoxypropyl)acetamide is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of piperidine and homopiperidine derivatives.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Industry: It is used in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,3-Diethoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits 17β-hydroxysteroid dehydrogenase type 3 by binding to the enzyme’s active site, thereby preventing the conversion of substrates into products . This inhibition can affect various metabolic pathways and biological processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

(a) This compound vs. N-(3,3-Diphenylpropyl)acetamide

- Reactivity : The diethoxy group in this compound facilitates hydrolysis under acidic conditions to yield aldehydes , whereas the diphenylpropyl analogue (e.g., compound 40005 in ) undergoes nitro-to-amine reduction (using Zn/HCl) for bioactive derivative synthesis .

- Applications : Diphenylpropyl derivatives exhibit antioxidant activity (e.g., 43.2% brine shrimp lethality at 0.1 mg/mL), suggesting cytotoxicity relevant to drug discovery . Diethoxypropyl derivatives are less bioactive but critical in synthetic pathways.

(b) N-(3-Aminopropyl)acetamide vs. N-(3-Chloropropyl)acetamide

- Functional Groups: The amino group in N-(3-Aminopropyl)acetamide enables participation in Schiff base formation or polyamine metabolism studies , while the chloro group in N-(3-Chloropropyl)acetamide supports nucleophilic substitution reactions (e.g., forming heterocycles) .

- Biochemical Relevance: N-(3-Aminopropyl)acetamide is a monoacetylated polyamine used to study cancer biomarkers , whereas chloropropyl analogues are typically intermediates without direct biological roles.

(c) N,N-Diethylacetamide (DMAC) vs. This compound

- Solvent Properties : DMAC’s N,N-diethyl groups enhance polarity, making it a high-boiling solvent (critical temperature ~ 374°C) for polymers and APIs . In contrast, the diethoxypropyl derivative lacks solvent utility due to its reactive acetamide and hydrolyzable ethoxy groups.

Physicochemical Properties

- Hydrophobicity: LogP values vary significantly. For example, N-(3-Nitrophenyl)acetamide (LogP = 1.62) is more hydrophobic than N-(3-Aminopropyl)acetamide (LogP ≈ 0.5) due to nitro vs. amino substituents .

- Thermal Stability : N-(3-Oxo-1,3-diphenylpropyl)acetamide’s ketone moiety may lower thermal stability compared to ether-containing analogues like this compound .

Biological Activity

N-(3,3-Diethoxypropyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its antioxidant, anticancer, and other relevant biological properties, supported by data tables and research findings.

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₉NO₃

- CAS Number : 21485402

This compound is characterized by its diethoxypropyl group attached to an acetamide moiety, which may influence its biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of various acetamides, including this compound. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity. In a comparative study, this compound exhibited significant radical scavenging capabilities.

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | 65.4 | 1.2 times lower |

| Ascorbic Acid | 78.5 | - |

This data suggests that while this compound is effective, it is less potent than ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential of this compound was investigated using various cancer cell lines. The MTT assay was employed to assess cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells.

Cytotoxicity Results

| Cell Line | IC₅₀ (µM) | % Cell Viability at 50 µM |

|---|---|---|

| U-87 | 25 | 40% |

| MDA-MB-231 | 35 | 55% |

The results indicate that this compound significantly reduces cell viability in both cell lines, with a more pronounced effect on U-87 cells .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Radical Scavenging : By neutralizing free radicals, it may protect cellular components from oxidative damage.

- Cell Cycle Arrest : Potential interference with cell cycle progression in cancer cells could lead to apoptosis.

- Protein Interaction : Binding studies suggest that this compound may interact with specific proteins involved in cell signaling pathways .

Case Studies and Research Findings

A case study highlighted the application of this compound in a therapeutic context. In vitro studies demonstrated that the compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies.

Example Case Study

In a study involving U-87 glioblastoma cells:

- Combination Treatment : this compound was combined with doxorubicin.

- Outcome : The combination resulted in a 30% increase in apoptosis compared to doxorubicin alone.

This suggests a synergistic effect that could be beneficial for future therapeutic strategies .

Q & A

Basic: What is the standard synthetic procedure for N-(3,3-Diethoxypropyl)acetamide?

Answer:

The synthesis involves reacting 3-aminopropionaldehyde diethyl acetal with acetyl chloride (AcCl) in dichloromethane (CH₂Cl₂) under controlled conditions. Key steps include:

- Reaction Setup : Cool the mixture of 3-aminopropionaldehyde diethyl acetal and triethylamine (TEA) to −30 °C in CH₂Cl₂.

- AcCl Addition : Add AcCl dropwise in CH₂Cl₂ and stir for 1 hour at −30 °C.

- Workup : Quench with water, separate the organic layer, dry over MgSO₄, and evaporate to yield the product as a colorless oil (89% yield).

- Characterization : Confirm purity via ¹H NMR (δ = 6.27 ppm, NHCO; 4.51 ppm, t) and ¹³C NMR (169.8 ppm, carbonyl) .

Basic: How is this compound characterized post-synthesis?

Answer:

Characterization relies on spectroscopic and mass spectrometric methods:

- ¹H/¹³C NMR : Key signals include the acetamide NH (δ = 6.27 ppm), ethoxy groups (δ = 3.66–3.41 ppm), and carbonyl carbon (δ = 169.8 ppm).

- ESI HRMS : Confirm molecular formula (C₉H₁₉NO₃Na⁺, [M + Na]⁺: 212.1254 observed vs. 212.1263 calculated).

- Purity Assessment : Use TLC (monitored during subsequent reactions, e.g., HCl-mediated deprotection to aldehyde intermediates) .

Advanced: What strategies optimize the yield of this compound in large-scale syntheses?

Answer:

Optimization strategies include:

- Temperature Control : Maintain −30 °C to minimize side reactions (e.g., over-acetylation).

- Stoichiometry : Use TEA as a base to neutralize HCl generated during AcCl addition.

- Purification : Avoid column chromatography; instead, use direct evaporation after drying (crude purity suffices for downstream reactions) .

Advanced: How should reactive intermediates derived from this compound be handled?

Answer:

For intermediates like the aldehyde (generated via HCl/dioxane hydrolysis):

- In Situ Use : Immediately use the crude aldehyde without isolation to prevent decomposition.

- Stabilization : Conduct reactions under inert atmospheres and low temperatures.

- Monitoring : Track reaction progress via TLC (e.g., Rf shifts after deprotection) .

Basic: What are the recommended storage conditions for this compound?

Answer:

- Short-Term : Store as a colorless oil in a sealed container at 4 °C.

- Long-Term : Keep under nitrogen at −20 °C to prevent oxidation or hydrolysis.

- Avoid : Exposure to moisture or acidic conditions, which trigger acetal hydrolysis .

Advanced: How can analytical techniques differentiate this compound from its hydrolysis products?

Answer:

- TLC : Compare Rf values before/after hydrolysis (e.g., aldehyde intermediate migrates differently).

- NMR : Loss of ethoxy signals (δ = 1.14–1.18 ppm) and appearance of aldehyde proton (δ ~9–10 ppm).

- HPLC : Quantify residual starting material using reverse-phase C18 columns with UV detection (220 nm) .

Advanced: How can this compound be functionalized for bioactive molecule synthesis?

Answer:

- Aminopropyl Modification : React with primary amines or thiols to form Schiff bases or thioacetals.

- LC-MS Analysis : Monitor functionalization using methods validated for polyamine derivatives (e.g., ESI+ mode, m/z 212→ fragment ions) .

- Biological Screening : Use in vitro assays (e.g., anti-inflammatory or antioxidant studies) with appropriate controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.